D-Glycero-L-manno-heptose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

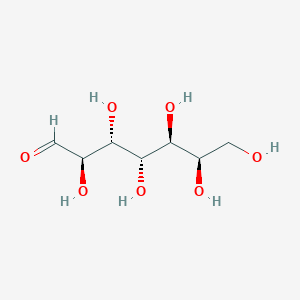

D-Glycero-L-manno-heptose is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role and Importance

D-Glycero-L-manno-heptose is integral to the structure of LPS, which is a major component of the outer membrane of Gram-negative bacteria. LPS is known for its role in eliciting immune responses and its involvement in bacterial virulence. The heptose sugar units contribute to the structural integrity and functionality of LPS, making them significant targets for antibiotic development and vaccine formulation.

Key Functions:

- Immune Modulation : The presence of this compound in LPS influences the interaction between bacteria and the host immune system, potentially triggering inflammatory responses.

- Bacterial Pathogenicity : Variations in heptose structures can affect bacterial virulence, making it a target for therapeutic interventions.

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years. Traditional methods required complex multi-step procedures that limited accessibility. Recent advancements have introduced more efficient synthetic routes.

Recent Advances:

- A scalable synthetic approach for L,D-heptose peracetate has been developed, allowing for easier access to both D-Glycero-D-manno-heptose and its epimeric forms. This method utilizes an indium-mediated acyloxyallylation strategy, enabling production at larger scales (Stanetty & Baxendale, 2015) .

- The orthoester methodology has been employed for regioselective differentiation of heptoses, facilitating the synthesis of various derivatives suitable for further chemical modifications (Brimacombe & Kabir, 1986) .

Antibiotic Development

This compound is being investigated as a potential target for new antibiotics. The conservation of heptose structures across various bacterial species suggests that disrupting their biosynthesis could lead to effective antimicrobial agents.

Vaccine Development

Due to its immunogenic properties, this compound-containing structures are being explored as components in vaccine formulations aimed at eliciting protective immune responses against Gram-negative bacterial infections (Kosma et al., 2008) .

Diagnostic Tools

Heptoses are also being researched as biomarkers for bacterial infections. Their presence can be indicative of specific pathogenic strains, making them useful in diagnostic assays (Anish et al., 2013) .

Case Studies

Propiedades

Fórmula molecular |

C7H14O7 |

|---|---|

Peso molecular |

210.18 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m0/s1 |

Clave InChI |

YPZMPEPLWKRVLD-MLKOFDEISA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.